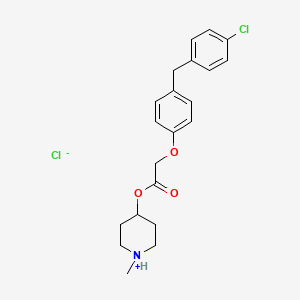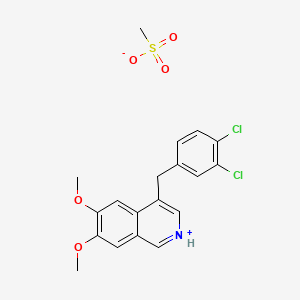
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorobenzyl group attached to an isoquinoline core, which is further modified with methoxy groups and a methanesulfonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate typically involves multiple steps, starting with the preparation of the isoquinoline core. The isoquinoline can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The dichlorobenzyl group is then introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichlorobenzyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The isoquinoline core may also play a role in binding to DNA or proteins, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzyl chloride: Used in similar synthetic applications and as an intermediate in organic synthesis.
6,7-Dimethoxyisoquinoline: Shares the isoquinoline core and is used in the synthesis of various alkaloids.
Methanesulfonate derivatives: Commonly used as counterions in pharmaceutical compounds.
Uniqueness
4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dichlorobenzyl and methoxy groups enhances its versatility in chemical synthesis and its potential as a therapeutic agent.
Propriétés
Numéro CAS |
61189-91-1 |
|---|---|
Formule moléculaire |
C19H19Cl2NO5S |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;methanesulfonate |
InChI |
InChI=1S/C18H15Cl2NO2.CH4O3S/c1-22-17-7-13-10-21-9-12(14(13)8-18(17)23-2)5-11-3-4-15(19)16(20)6-11;1-5(2,3)4/h3-4,6-10H,5H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
XKBZAQHBLDGTCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=C(C=C3)Cl)Cl)OC.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


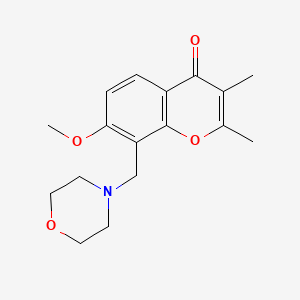
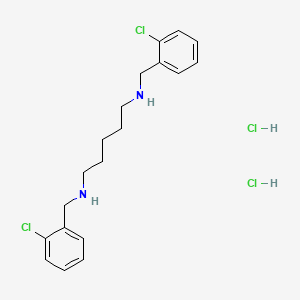
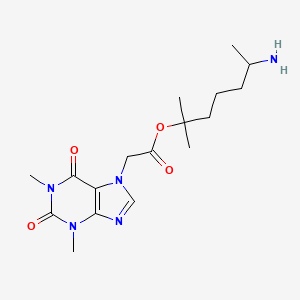
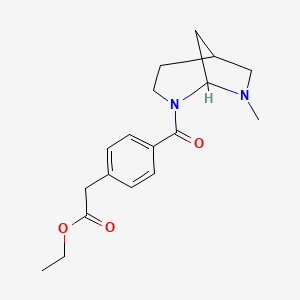
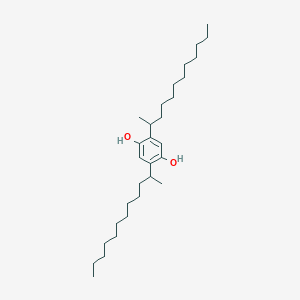

![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
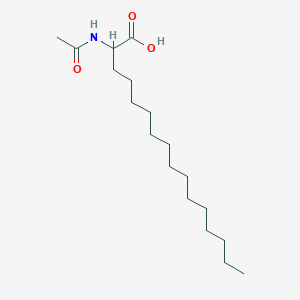
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
